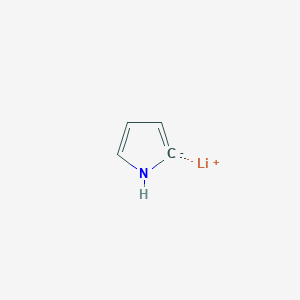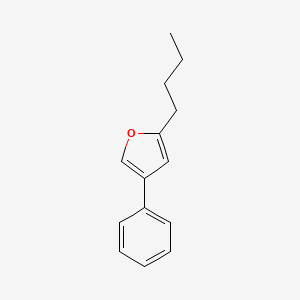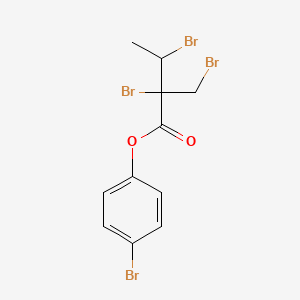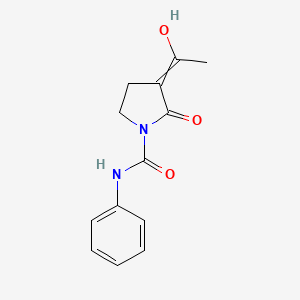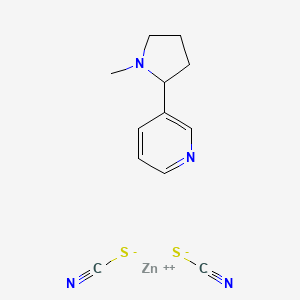stannane CAS No. 62720-33-6](/img/structure/B14509233.png)
Bis[(butan-2-yl)oxy](dimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(butan-2-yl)oxystannane is an organotin compound characterized by the presence of tin (Sn) bonded to two butan-2-yl groups and two methoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxystannane typically involves the reaction of dimethyltin dichloride with butan-2-ol in the presence of a base. The reaction proceeds as follows:
(CH3)2SnCl2+2C4H9OH→(CH3)2Sn(OC4H9)2+2HCl
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxystannane may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(butan-2-yl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO₂) are formed.
Reduction: Lower oxidation state tin compounds are produced.
Substitution: New organotin compounds with different alkyl or aryl groups are synthesized.
Aplicaciones Científicas De Investigación
Bis(butan-2-yl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical properties.
Mecanismo De Acción
The mechanism of action of Bis(butan-2-yl)oxystannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethyl-2,5-dimethylhexanoyl)oxystannane
- Trimethoxyphenylsilane
Uniqueness
Bis(butan-2-yl)oxystannane is unique due to its specific alkyl groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62720-33-6 |
|---|---|
Fórmula molecular |
C10H24O2Sn |
Peso molecular |
295.01 g/mol |
Nombre IUPAC |
di(butan-2-yloxy)-dimethylstannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-3-4(2)5;;;/h2*4H,3H2,1-2H3;2*1H3;/q2*-1;;;+2 |
Clave InChI |
VAGAJGGJFYCRFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Sn](C)(C)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


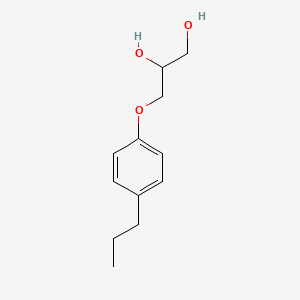
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
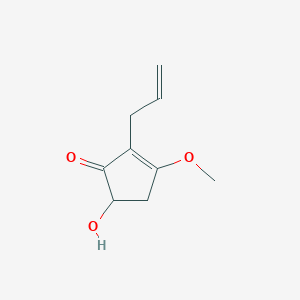
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
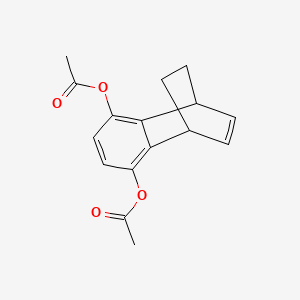
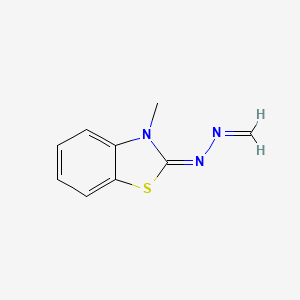
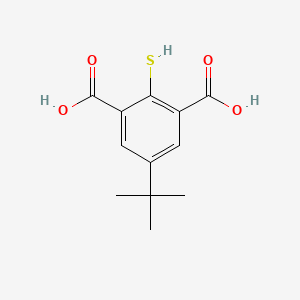
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
